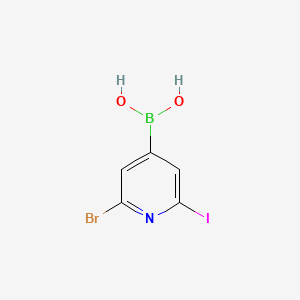

(2-Bromo-6-iodopyridin-4-yl)boronic acid

Description

Significance of Pyridylboronic Acids as Synthetic Intermediates

Pyridylboronic acids are organoboron compounds that contain a pyridine (B92270) ring substituted with a boronic acid functional group (-B(OH)₂). Their prominence in organic synthesis stems primarily from their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction allows for the formation of carbon-carbon bonds between the pyridyl ring and various other organic moieties, providing a powerful tool for the construction of complex molecular frameworks. The pyridine nucleus is a common feature in many biologically active compounds and functional materials, making pyridylboronic acids essential building blocks in drug discovery and materials science. nih.gov

Strategic Importance of Polyhalogenated Pyridine Architectures

The incorporation of multiple halogen atoms onto a pyridine ring introduces a level of synthetic versatility that is not present in their monohalogenated counterparts. Polyhalogenated pyridines offer the potential for selective, sequential functionalization, where each halogen atom can be replaced in a stepwise manner. This is possible due to the differential reactivity of the various carbon-halogen bonds towards cross-coupling conditions. For instance, the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond, which in turn is more reactive than the carbon-chlorine (C-Cl) bond in typical palladium-catalyzed reactions. This hierarchy of reactivity allows for the controlled and regioselective introduction of different substituents onto the pyridine core.

Unique Synthetic Versatility of (2-Bromo-6-iodopyridin-4-yl)boronic Acid as a Building Block

This compound is a trifunctional reagent that embodies the strategic advantages of both pyridylboronic acids and polyhalogenated pyridines. The presence of three distinct reactive sites—a boronic acid group, a bromine atom, and an iodine atom—on a single pyridine scaffold makes it a highly versatile synthetic intermediate.

The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule's synthetic utility. The C-I bond at the 6-position is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond at the 2-position. This allows for selective Suzuki-Miyaura coupling at the 6-position while leaving the bromine atom intact for a subsequent, different cross-coupling reaction. Following the initial coupling at the iodo-substituted position, the boronic acid at the 4-position can then be utilized in another Suzuki-Miyaura coupling. Finally, the less reactive bromo-substituent at the 2-position can be functionalized under more forcing reaction conditions. This inherent reactivity profile enables a programmed, three-step sequential functionalization of the pyridine ring, providing access to a diverse range of highly substituted pyridine derivatives from a single starting material.

| Reactive Site | Relative Reactivity in Suzuki-Miyaura Coupling |

| 6-Iodo | Highest |

| 4-Boronic acid | Intermediate |

| 2-Bromo | Lowest |

Overview of Research Trajectories in Pyridylboronic Acid Chemistry

Research in the field of pyridylboronic acid chemistry is continually evolving. Key areas of investigation include the development of novel and more efficient methods for the synthesis of functionalized pyridylboronic acids. nih.gov Additionally, there is a strong focus on expanding the scope of their applications in cross-coupling reactions, including the development of new catalyst systems that can operate under milder conditions and with greater functional group tolerance. nih.gov A significant research trajectory involves the design and synthesis of increasingly complex and multifunctional pyridylboronic acids, such as this compound, to enable more sophisticated and efficient synthetic strategies for the construction of novel molecules with desired properties. The exploration of sequential and one-pot multi-component reactions utilizing these building blocks is also a vibrant area of research, aiming to improve synthetic efficiency and reduce waste. nih.gov

Properties

Molecular Formula |

C5H4BBrINO2 |

|---|---|

Molecular Weight |

327.71 g/mol |

IUPAC Name |

(2-bromo-6-iodopyridin-4-yl)boronic acid |

InChI |

InChI=1S/C5H4BBrINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |

InChI Key |

OZGLKZRVKJHCFB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC(=C1)I)Br)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Iodopyridin 4 Yl Boronic Acid

Precursor Synthesis and Halogenation Strategies for Pyridine (B92270) Ring Systems

The foundational step in the synthesis of (2-Bromo-6-iodopyridin-4-yl)boronic acid is the construction of the 2-bromo-6-iodopyridine (B1338975) scaffold. The introduction of two different halogens at the 2 and 6 positions of the pyridine ring requires a multi-step approach, as direct dihalogenation with two different halogens is often unselective. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often necessitating harsh reaction conditions. rsc.orggoogle.com

A plausible synthetic route to 2-bromo-6-iodopyridine begins with a commercially available substituted pyridine, such as 2-aminopyridine (B139424). The synthesis can be strategically planned to introduce the bromine and iodine atoms sequentially.

One common method for introducing a bromine atom at the 2-position of a pyridine ring is through a Sandmeyer reaction, starting from 2-aminopyridine. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the diazotization of the amino group with a nitrite source in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to yield 2-bromopyridine. orgsyn.orggoogle.comwikipedia.org

Following the synthesis of 2-bromopyridine, the next step is the regioselective introduction of an iodine atom at the 6-position. Direct iodination of 2-bromopyridine is challenging due to the deactivating nature of the bromo substituent and the pyridine nitrogen. A more effective strategy involves directed metalation. For instance, 2-bromopyridine can be lithiated at the 6-position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an iodine source (e.g., I₂). However, a more common route involves starting with a precursor that allows for more controlled halogenation, such as beginning with 2,6-diaminopyridine and performing sequential Sandmeyer reactions with different halides, though controlling the selectivity can be difficult.

A more direct, albeit challenging, approach involves the direct halogenation of a pre-functionalized pyridine. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine has been reported starting from 2-aminopyridine, which undergoes bromination with N-bromosuccinimide (NBS) followed by iodination with iodine. ijssst.info A similar strategy could be adapted, potentially starting with 2-amino-6-bromopyridine, followed by a Sandmeyer reaction to replace the amino group with iodine. Alternatively, 2-bromo-5-iodopyridin-4-amine has been synthesized via the iodination of 2-bromopyridin-4-amine using iodine monochloride. nih.gov The amino group could then be removed or converted.

Achieving the desired 2,6-disubstitution pattern with two different halogens requires careful control over the reaction sequence and the directing effects of the substituents. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution, primarily at the 2-, 4-, and 6-positions.

In a sequential halogenation strategy, the first halogen introduced will influence the position of the second. A halogen at the 2-position will direct subsequent electrophilic attack to the 5-position and, to a lesser extent, the 3-position. To achieve 2,6-disubstitution, strategies often rely on nucleophilic substitution on a pre-halogenated pyridine or directed ortho-metalation. clockss.orgresearchgate.net For example, the synthesis of 2,6-dialkylaminopyridines has been achieved by reacting 2,6-dibromopyridine with the corresponding amine. georgiasouthern.edu This highlights the utility of 2,6-dihalopyridines as versatile precursors.

Directed metalation is a powerful tool for regiocontrol. A directing group on the pyridine ring can guide a strong base to deprotonate an adjacent position, creating a nucleophilic center that can then be trapped with an electrophile, such as a halogen source. semanticscholar.org While this is highly effective for introducing substituents, creating a specific 2-bromo-6-iodo pattern often relies on a multi-step sequence involving protection, substitution, and deprotection steps, or the use of Sandmeyer reactions on appropriately substituted aminopyridines.

Boronic Acid Formation via Metal-Halogen Exchange Reactions

The conversion of the 2-bromo-6-iodopyridine precursor to the corresponding 4-boronic acid is most effectively achieved through a lithiation-borylation sequence. This involves the regioselective deprotonation of the C-H bond at the 4-position, followed by trapping the resulting organolithium species with a boron electrophile.

The most plausible route to this compound is not through a lithium-halogen exchange at the 2 or 6-position, but rather through a direct deprotonation at the 4-position of the 2-bromo-6-iodopyridine ring. Halogens at the 2- and 6-positions increase the acidity of the proton at the 4-position, facilitating its removal by a strong base.

While direct deprotonation is the likely pathway to the target molecule, it is important to understand the principles of lithium-halogen exchange, as it represents a potential competing reaction. Lithium-halogen exchange is a kinetically controlled process where an organolithium reagent, typically n-butyllithium or sec-butyllithium, exchanges its lithium atom for a halogen on an aromatic or vinyl halide. wikipedia.org The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. wikipedia.org

In the case of 2-bromo-6-iodopyridine, a lithium-halogen exchange reaction would preferentially occur at the C-I bond due to its higher reactivity. wikipedia.org This would lead to the formation of (2-bromo-6-lithiopyridin-4-yl)boronic acid, not the desired isomer. Therefore, reaction conditions must be carefully controlled to favor deprotonation at the 4-position over halogen exchange at the 6-position. This is typically achieved by using a hindered base like LDA at very low temperatures, which favors kinetic deprotonation.

A relevant analogue is the regioselective lithiation of 3-bromopyridine at the 4-position using LDA at -95 °C, followed by transmetalation and subsequent reactions. znaturforsch.com This demonstrates that deprotonation can be favored over halogen exchange under specific conditions.

The use of low temperatures, typically -78 °C or below, is critical in reactions involving organolithium intermediates of pyridine. clockss.orgrsc.org These conditions are necessary for several reasons:

Thermodynamic Stability: Many lithiated pyridine intermediates are only stable at low temperatures and will decompose or rearrange upon warming.

Prevention of Side Reactions: Low temperatures suppress unwanted side reactions, such as the addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org

Kinetic Control: As mentioned, low temperatures can favor the kinetically controlled deprotonation over the thermodynamically favored but slower halogen-metal exchange.

The optimization of these conditions often involves a careful balance of temperature, reaction time, and the specific organolithium reagent used. For the deprotonation of 2-bromo-6-iodopyridine, the reaction would likely be performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) at -78 °C using a strong, non-nucleophilic base such as LDA.

Below is a table illustrating the effect of temperature on the regioselectivity of lithiation for a substituted pyridine, based on general principles observed in the literature.

| Entry | Base | Temperature (°C) | Major Product | Rationale |

| 1 | n-BuLi | -20 | Mixture of addition and substitution products | Higher temperature allows for competing reaction pathways. |

| 2 | LDA | -78 | Kinetically favored deprotonation product | Low temperature and hindered base favor proton abstraction. |

| 3 | n-BuLi | -78 | Potential for halogen-metal exchange | n-BuLi is less hindered and can initiate halogen exchange, especially with iodine. |

This table is illustrative and based on general principles of organolithium chemistry.

Once the 2-bromo-6-iodo-4-lithiopyridine intermediate is formed in situ, it is trapped with an electrophilic boron species to form the carbon-boron bond. Trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, are commonly used for this purpose. arkat-usa.org

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the lithiated pyridine on the electrophilic boron atom of the trialkyl borate. This forms a tetracoordinate borate complex ("ate" complex). This intermediate is then hydrolyzed during aqueous workup to yield the final boronic acid. It is crucial to perform the workup under carefully controlled pH conditions, as strongly acidic environments can lead to protodeboronation, where the C-B bond is cleaved. sci-hub.se

The general sequence is as follows:

Formation of the lithiated intermediate: 2-bromo-6-iodopyridine + LDA → 2-bromo-6-iodo-4-lithiopyridine

Trapping with trialkyl borate: 2-bromo-6-iodo-4-lithiopyridine + B(OR)₃ → Lithium (2-bromo-6-iodopyridin-4-yl)trialkoxyborate

Hydrolysis: Lithium (2-bromo-6-iodopyridin-4-yl)trialkoxyborate + H₂O → this compound

The choice of the trialkyl borate can influence the reaction efficiency and the ease of purification of the final product. Triisopropyl borate is often favored due to its lower reactivity compared to trimethyl borate, which can help to minimize the formation of over-borylated byproducts.

Magnesium-Halogen Exchange (Grignard Reagents)

The formation of an organometallic species via halogen-metal exchange is a classic and robust method for preparing aryl and heteroaryl boronic acids. nih.gov This process typically involves the reaction of an aryl halide with an organolithium or organomagnesium reagent, followed by quenching the resulting arylmetal intermediate with a trialkyl borate ester. sci-hub.se

For substrates containing multiple halogens, such as 2-bromo-6-iodopyridine, the chemoselectivity of the exchange is paramount. The C-I bond is significantly more reactive towards halogen-metal exchange than the C-Br bond. This reactivity difference allows for the selective formation of a Grignard reagent at the C6 position, leaving the C2-bromo position intact. The reaction is typically performed at low temperatures (-78 °C to 0 °C) using reagents like isopropylmagnesium chloride (i-PrMgCl) or its more reactive lithium chloride adduct (i-PrMgCl·LiCl).

Reaction Scheme:

While this method is highly effective for converting a carbon-halogen bond into a carbon-boron bond, it is important to note that it is not a direct route to this compound from 2-bromo-6-iodopyridine. The borylation occurs at the site of halogen-metal exchange (C6), not at the C4-H position. Therefore, this methodology is primarily useful for synthesizing isomers or related pyridyl boronic acids where the boronic acid group replaces a pre-existing halogen.

Table 1: Examples of Regioselective Halogen-Metal Exchange in Dihalopyridines

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromopyridine | n-BuLi, then B(OiPr)3 | THF, -78 °C | (5-Bromo-2-pyridinyl)boronic acid | ~70% | sci-hub.se |

| 2-Bromo-5-iodopyridine | i-PrMgCl, then B(OiPr)3 | THF, -20 °C | (2-Bromo-5-pyridinyl)boronic acid | High | sci-hub.se |

| 3,5-Dibromopyridine | n-BuLi, then B(OiPr)3 | THF, -78 °C | (5-Bromo-3-pyridinyl)boronic acid | 85% | researchgate.net |

Regioselective Boronylation at the Pyridine 4-Position

Achieving borylation specifically at the C4 position of a 2,6-disubstituted pyridine requires a strategy that activates the C4-H bond. The most prominent and effective method for this transformation is directed ortho-metalation (DoM), also known as lithiation. clockss.orgwikipedia.org

In this approach, a strong, non-nucleophilic base, typically an organolithium amide like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is used to deprotonate the most acidic C-H bond. clockss.orguwindsor.ca In many pyridine systems, the nitrogen atom directs lithiation to the C2 position. However, when the C2 and C6 positions are blocked, as in 2-bromo-6-iodopyridine, deprotonation is directed to the next most activated positions, C3/C5 or C4. The electronic effects of the halogens and the pyridine nitrogen acidify the C4 proton, making it susceptible to abstraction by a strong base. nih.gov

The resulting 4-lithiated intermediate is a powerful nucleophile that can be trapped with an electrophile. For the synthesis of boronic acids, a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), is used as the boron source. nih.gov The reaction is performed at very low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid. This directed deprotonation-borylation sequence is a highly regioselective and powerful method for accessing C4-functionalized pyridines. nih.govbris.ac.uknih.gov

Direct Borylation Approaches for Pyridyl Systems

Palladium-Catalyzed Cross-Coupling with Diboron Reagents (e.g., Bis(pinacolato)diboron)

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boronate ester group onto an aryl or heteroaryl halide. The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., PdCl₂(dppf)), and a base such as potassium acetate (B1210297) (KOAc).

This methodology is exceptionally valuable for its mild conditions and broad functional group tolerance. Like the Grignard-based methods, Miyaura borylation functionalizes a carbon-halogen bond. It would not be used for the direct C-H borylation of 2-bromo-6-iodopyridine at the C4 position. However, if the starting material were 2-bromo-4-chloro-6-iodopyridine, this method could potentially be used to selectively convert the C4-Cl bond to a C-Bpin bond, leveraging the differential reactivity of aryl chlorides versus bromides and iodides in palladium catalysis.

Table 2: Representative Miyaura Borylation of Heteroaryl Halides

| Substrate | Boron Reagent | Catalyst / Ligand | Base | Product | Yield |

|---|---|---|---|---|---|

| 2-Chloropyridine | B₂pin₂ | Pd(dba)₂ / XPhos | KOAc | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 85% |

| 3-Bromopyridine | B₂pin₂ | PdCl₂(dppf) | KOAc | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 81% |

| 2,6-Dichloropyridine | B₂pin₂ | PdCl₂(dppf) | KOAc | 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 73% |

Iridium- and Rhodium-Catalyzed C-H Borylation

Transition metal-catalyzed C-H activation is a modern and powerful strategy for the direct conversion of C-H bonds to C-B bonds, offering high atom economy. nih.gov Iridium-based catalysts, in particular, have emerged as the premier systems for this transformation. The active catalyst, typically generated from a precursor like [Ir(OMe)(cod)]₂ and a bipyridine-based ligand (e.g., dtbpy), reacts with a diboron reagent (B₂pin₂) to borylate aromatic and heteroaromatic C-H bonds. nih.gov

The regioselectivity of Ir-catalyzed borylation on substituted pyridines is governed by a combination of steric and electronic factors. Steric hindrance is often the dominant directing effect, favoring borylation at the least hindered C-H position. For a substrate like 2-bromo-6-iodopyridine, the C3/C5 and C4 positions are electronically distinct. The iridium catalyst would be directed to the most accessible and electronically favorable site. The C4 position, being meta to the nitrogen and flanked by two halogens, presents a unique electronic environment that can be exploited to achieve regioselective borylation.

Challenges and Strategies for Regioselective Borylation in Halogenated Pyridines

Synthesizing polyfunctional pyridyl boronic acids like this compound presents several challenges:

Regioselectivity: In C-H activation, directing a catalyst to the desired C-H bond (C4) over others (C3/C5) is critical. The directing effects of the nitrogen and two different halogens must be precisely controlled. In directed metalation, ensuring deprotonation occurs exclusively at C4 is essential.

Chemoselectivity: When using methods that react with halogens (Grignard or Miyaura borylation), the reaction must be selective for one halogen over another if sequential functionalization is desired.

Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to and inhibit the Lewis acidic metal center of the catalyst (e.g., iridium), slowing down or shutting down the catalytic cycle. nih.gov

Strategies to overcome these challenges include:

Steric Control: Using bulky substituents at the C2 and C6 positions can sterically block these sites and direct C-H borylation catalysts towards the C3 or C4 positions.

Ligand Design: The choice of ligand on the metal catalyst is crucial for tuning its steric and electronic properties, thereby influencing regioselectivity.

Directed Metalation: Using strong, hindered bases for deprotonation at low temperatures remains one of the most reliable methods for achieving C4 functionalization when C2/C6 are blocked. nih.gov

Blocking Groups: Temporarily installing a blocking group can direct borylation to a specific site, with the blocking group being removed in a subsequent step.

Alternative Synthetic Routes and Emerging Methodologies

While the aforementioned methods represent the primary routes, research into novel borylation methodologies is ongoing. Emerging strategies that could potentially be applied to the synthesis of complex pyridyl boronic acids include:

Flow Chemistry: Performing lithium-halogen exchange or directed lithiation reactions in continuous flow reactors can offer improved control over reaction times and temperatures (especially for highly exothermic lithiations), potentially leading to higher yields and cleaner reactions. nih.gov

Photoredox Catalysis: Light-mediated reactions are emerging as a powerful tool for C-H functionalization, although their application to complex heteroaromatic borylation is still in development.

Alternative Metal Catalysts: While iridium, rhodium, and palladium are dominant, research into more earth-abundant metals like iron, copper, and nickel for C-H and C-X borylation is an active area of investigation.

These emerging techniques hold the promise of providing new, more efficient, and sustainable pathways to valuable building blocks like this compound.

[4+2] Cycloaddition Strategies for Pyridylboronic Acids

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for forming six-membered rings, including the pyridine nucleus. libretexts.orglibretexts.org This strategy involves the reaction of a diene (a four-pi-electron system) with a dienophile (a two-pi-electron system). libretexts.orglibretexts.org In the context of pyridine synthesis, this is often a hetero-Diels-Alder reaction where one or more atoms in the diene or dienophile is a heteroatom, typically nitrogen. rsc.org

Recent synthetic approaches have utilized [4+2] cycloaddition chemistry to create substituted pyridinylboronic acids and their esters. researchgate.net For a target molecule like this compound, this would theoretically involve the cycloaddition of a highly functionalized 1-azadiene with a suitable dienophile containing a boronic ester group. The reaction would be designed to install the bromo and iodo substituents at the correct positions on the resulting pyridine ring. The concerted, single-step mechanism of the Diels-Alder reaction allows for a high degree of stereochemical control. libretexts.org

Table 1: Key Components in a Hypothetical [4+2] Cycloaddition for Pyridylboronic Acid Synthesis

| Component | Role | Required Features for Target Compound |

| 1-Azadiene | 4-π electron system | Must contain nitrogen and precursors for the bromo and iodo groups at appropriate positions. |

| Boron-substituted Dienophile | 2-π electron system | Must contain a double or triple bond and a boronic ester group (e.g., pinacol boronate) to be incorporated at the 4-position of the pyridine ring. |

This approach offers an elegant route to complex pyridine structures, though finding or synthesizing the requisite highly substituted precursors can be a significant challenge.

Functional Group Interconversion on Pyridyl Precursors

Functional group interconversion (FGI) is a foundational strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukfiveable.me This approach is particularly useful for synthesizing this compound by starting with a more readily available, pre-formed pyridine ring and sequentially introducing the required substituents.

A plausible synthetic route could begin with a dihalopyridine, such as 2,6-dibromopyridine. Through a series of selective reactions, the desired functionalities can be installed. For instance, one bromine atom could be selectively converted into an iodine through a halogen exchange reaction. The boronic acid group is often introduced via a lithium-halogen exchange followed by electrophilic trapping with a trialkyl borate, such as trimethyl borate or triisopropyl borate. nih.gov

The general sequence for this FGI strategy would be:

Starting Material: A suitable pyridine precursor, for example, 2,6-dibromopyridine.

Iodination: Selective conversion of one bromo group to an iodo group.

Borylation: Introduction of the boronic acid moiety at the 4-position. This is typically achieved by directed ortho-metalation or halogen-metal exchange, followed by quenching with a borate ester. The resulting boronic ester is then hydrolyzed to the boronic acid. nih.gov

This step-wise approach allows for more flexibility and relies on well-established chemical transformations, making it a common and practical method for preparing complex heteroaromatic boronic acids.

Stability Considerations in the Synthesis of this compound

The utility of boronic acids is often hampered by their limited stability, particularly under the conditions required for synthesis, purification, and subsequent reactions. Protodeboronation is a primary degradation pathway that must be carefully managed.

Protodeboronation Pathways and Mitigation Strategies

Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This undesired side reaction is a significant issue in cross-coupling reactions that utilize boronic acids. wikipedia.org The rate and mechanism of protodeboronation are highly dependent on the structure of the boronic acid and the reaction conditions, especially pH. ed.ac.ukacs.org

For heteroaromatic boronic acids containing a basic nitrogen atom, such as pyridine derivatives, protodeboronation can be particularly rapid. wikipedia.org 2-Pyridyl boronic acids, for example, are known to be unstable under neutral pH conditions due to the formation of a reactive zwitterionic intermediate that undergoes unimolecular fragmentation. wikipedia.orgacs.orgresearchgate.net While the target compound has the boronic acid at the 4-position, which is generally more stable than the 2-position, the presence of electron-withdrawing halogens can influence the Lewis acidity of the boron atom and affect stability. ed.ac.ukacs.org

Table 2: Factors Influencing Protodeboronation and Corresponding Mitigation Strategies

| Influencing Factor | Effect on Protodeboronation | Mitigation Strategy |

| pH | Rate is highly pH-dependent; often accelerated under basic conditions. researchgate.netresearchgate.net | Careful control of reaction pH; avoiding strongly basic or acidic conditions where possible. |

| Zwitterion Formation | For basic heteroaromatics (e.g., 2-pyridyl), zwitterions can lead to rapid C-B bond cleavage. wikipedia.org | Addition of acid or base can shift the equilibrium away from the reactive zwitterion. wikipedia.org |

| Catalyst Turnover Rate | Slow catalytic cycles in cross-coupling reactions provide more time for protodeboronation to occur. | Use of highly efficient catalyst systems to ensure the desired reaction outcompetes the degradation pathway. wikipedia.org |

| Metal Additives | Lewis acid additives like copper or zinc salts can sometimes attenuate the degradation pathway for certain heteroaryl boronic acids. ed.ac.ukacs.org | Incorporation of additives such as Cu or Ag salts into the reaction mixture. wikipedia.orgresearchgate.net |

One of the most effective strategies to combat protodeboronation is the "slow release" of the free boronic acid from a more stable precursor, such as an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate. wikipedia.org This keeps the concentration of the unstable free boronic acid low throughout the reaction, minimizing decomposition. wikipedia.org

Formation and Handling of Boronic Esters vs. Free Boronic Acids

Given the instability of many free boronic acids, they are often converted into more stable boronic esters for purification, handling, and storage. digitellinc.com Pinacol boronic esters (Bpin) are the most common and widely used derivatives due to their enhanced stability towards oxidation and protodeboronation. researchgate.netdigitellinc.com

The increased stability of boronic esters like Bpin arises from the protection of the boron center by the diol group, which reduces its susceptibility to attack by water or other protic species. researchgate.net This makes them significantly easier to handle and purify, often via standard techniques like silica (B1680970) gel chromatography, which can be problematic for polar and unstable free boronic acids. researchgate.net

However, the use of esters is not without its own challenges. The stability that makes them advantageous for handling can also make them difficult to hydrolyze back to the active boronic acid when needed for a reaction. digitellinc.comresearchgate.net The formation of the ester from the diol (e.g., pinacol) is a reversible process, and the presence of water can lead to premature release of the free acid. researchgate.netresearchgate.net

Table 3: Comparison of Free Boronic Acids and Boronic Esters

| Property | Free Boronic Acids | Boronic Esters (e.g., Pinacol Esters) |

| Stability | Often unstable; prone to protodeboronation and oxidation. digitellinc.com | Generally more stable and resistant to degradation. researchgate.netnih.gov |

| Handling/Purification | Can be difficult to handle and purify due to high polarity and instability. researchgate.net | Easier to handle and purify, often crystalline solids compatible with chromatography. digitellinc.com |

| Reactivity | The active species in many cross-coupling reactions. | Often used as a stable precursor from which the free acid is generated in situ. |

| Hydrolysis | N/A | Can be challenging to hydrolyze back to the free boronic acid, especially for very stable esters. digitellinc.comresearchgate.net |

For a molecule like this compound, it would be highly advantageous to synthesize and store it as its pinacol boronic ester. This would mitigate the risk of protodeboronation and allow for easier handling and purification before its use in subsequent synthetic applications.

Applications in Advanced Organic Synthesis

Chemoselective Cross-Coupling Reactions Utilizing Differential Halogen Reactivity

The distinct electronic and steric properties of the iodo and bromo substituents on the pyridine (B92270) ring permit a high degree of control in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity difference forms the basis for sequential functionalization, where each halogen can be addressed independently.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of (2-Bromo-6-iodopyridin-4-yl)boronic acid, this reaction can be performed in a stepwise manner to introduce two different aryl or heteroaryl groups.

Capitalizing on the higher reactivity of the C-I bond, the first Suzuki-Miyaura coupling reaction occurs selectively at the C-6 position of the pyridine ring. This initial transformation leaves the bromo substituent at the C-2 position and the boronic acid at the C-4 position intact for subsequent modifications. The reaction is typically carried out under mild conditions using a suitable palladium catalyst and a base.

A representative example of this selectivity is the coupling of a derivative of this compound with an arylboronic acid. The reaction proceeds with high regioselectivity, affording the 6-aryl-2-bromopyridin-4-yl derivative in good yield.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 |

Table 1. Selective Suzuki-Miyaura Coupling at the C-6 Iodo Position.

Following the successful functionalization of the C-6 position, the remaining bromo substituent at the C-2 position can undergo a second Suzuki-Miyaura cross-coupling reaction. This subsequent coupling introduces a second, different aryl or heteroaryl group, leading to the formation of a 2,6-disubstituted pyridine-4-boronic acid derivative. This second step often requires more forcing reaction conditions, such as higher temperatures or a more active catalyst system, to overcome the lower reactivity of the C-Br bond.

For instance, the 6-phenyl-2-bromopyridin-4-yl derivative obtained from the first coupling step can be further reacted with a different arylboronic acid to yield the corresponding 2,6-diarylpyridine derivative.

| Entry | Starting Material | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 6-Phenyl-2-bromopyridin-4-yl derivative | 4-Tolylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 78 |

| 2 | 6-(4-Methoxyphenyl)-2-bromopyridin-4-yl derivative | 2-Naphthylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 81 |

| 3 | 6-(3-Thienyl)-2-bromopyridin-4-yl derivative | Pyridin-3-ylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 75 |

Table 2. Subsequent Suzuki-Miyaura Coupling at the C-2 Bromo Position.

The success of this sequential coupling strategy hinges on the careful selection of the palladium catalyst and the associated ligands. The choice of ligand can significantly influence the reactivity and selectivity of the coupling reactions. For the initial, more facile coupling at the iodo position, standard palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often sufficient.

Beyond the Suzuki-Miyaura reaction, the differential reactivity of the halogens in this compound and its derivatives can be exploited in other palladium-catalyzed cross-coupling reactions.

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, offers an alternative and complementary method for forming carbon-carbon bonds. Similar to the Suzuki-Miyaura reaction, the Negishi coupling can be performed sequentially on 2-bromo-6-iodopyridine (B1338975) derivatives.

The greater reactivity of the C-I bond allows for an initial selective Negishi coupling at the C-6 position with an organozinc reagent. The remaining C-Br bond can then be subjected to a second Negishi coupling or another type of cross-coupling reaction, providing access to a diverse range of substituted pyridines. The milder reaction conditions often associated with Negishi couplings can be advantageous for substrates bearing sensitive functional groups.

| Entry | Organozinc Reagent | Catalyst | Solvent | Position of Coupling |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | C-6 (Iodo) |

| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | Dioxane | C-6 (Iodo) |

| 3 | Thienylzinc chloride | Pd₂(dba)₃ / XPhos | Toluene | C-2 (Bromo) (after initial C-6 coupling) |

Table 3. Negishi Coupling Strategies with 2-Bromo-6-iodopyridine Derivatives.

Copper-Promoted C-O and C-N Cross-Coupling Reactions (Chan-Lam type)

The Chan-Lam coupling reaction facilitates the formation of aryl carbon-heteroatom bonds through an oxidative coupling of boronic acids with N-H or O-H containing compounds. organic-chemistry.orgresearchgate.net This reaction is catalyzed by copper salts, often in the presence of air, and represents a powerful method for C-O and C-N bond formation under mild conditions. nih.gov

Unlike the Stille and Heck reactions which utilize the halide positions, the Chan-Lam coupling occurs at the boronic acid moiety of this compound. This allows for the introduction of a wide range of oxygen and nitrogen nucleophiles at the C-4 position of the pyridine ring, while preserving the halogen atoms for subsequent transformations. Substrates for this coupling include phenols, anilines, amides, imides, and carbamates. organic-chemistry.orgnih.gov

Table 3: Representative Chan-Lam Couplings

| Entry | Nucleophile | Copper Source | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| 1 | Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 2-Bromo-6-iodo-4-phenoxypyridine |

| 2 | Aniline | Cu(OAc)₂ | Et₃N | Toluene | N-(2-Bromo-6-iodopyridin-4-yl)aniline |

| 3 | Benzamide | CuI | Cs₂CO₃ | DMF | N-(2-Bromo-6-iodopyridin-4-yl)benzamide |

Functionalization via the Boronic Acid Moiety

The boronic acid group is not only a handle for cross-coupling but also a versatile functional group for other transformations.

Organoboron compounds are key intermediates in asymmetric synthesis. nih.gov While specific stereoselective applications of this compound are not extensively documented, established methodologies for boronic acids can be applied. For instance, boronic acids can be converted into other functional groups, such as hydroxyl groups via oxidation (e.g., with hydrogen peroxide), in a process that can be rendered stereoselective if a chiral center is present elsewhere in the molecule.

Furthermore, boronic acids can participate in stereoselective additions to carbonyl compounds or imines. Chiral ligands can be used to induce asymmetry in reactions involving the boronic acid, opening pathways to enantiomerically enriched products.

The boronic acid moiety can function as a directing group, controlling the regioselectivity of C-H functionalization reactions at positions ortho to the boronic acid. Through the formation of a cyclic intermediate with a metal catalyst, the boronic acid can direct the activation of an adjacent C-H bond. For this compound, this could theoretically direct functionalization at the C-3 or C-5 positions of the pyridine ring, provided a suitable C-H activation catalyst and reaction conditions are employed. This strategy allows for the introduction of substituents at positions that are otherwise difficult to access.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are convergent, one-pot processes where three or more starting materials react to form a product that contains substantial portions of all reactants. nih.govnih.gov Boronic acids can be valuable components in MCRs. For example, in the Ugi four-component reaction (Ugi-4CR), an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid combine to form an α-acylamino carboxamide.

Boronic acid-containing substrates can be incorporated into MCRs to rapidly build molecular complexity. rsc.org For instance, this compound could be used in a Petasis-type reaction (a boronic acid Mannich reaction), where it would react with an amine and an α-hydroxy aldehyde to generate functionalized amino alcohols. Alternatively, a boronic acid can be incorporated into one of the starting materials for an isonitrile-based MCR, leading to complex products bearing the versatile dihalopyridine scaffold. mdpi.com This approach is highly efficient for generating libraries of complex molecules for drug discovery and materials science.

Synthesis of Complex Molecular Architectures

The strategic positioning of the reactive sites on the this compound molecule facilitates a range of synthetic applications, allowing for the controlled and stepwise introduction of various substituents.

Building Blocks for Bipyridines and Terpyridines

The differential reactivity of the carbon-iodine and carbon-bromine bonds is a key feature that is exploited in the synthesis of bipyridines and terpyridines. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the C-Br bond. This chemoselectivity allows for a sequential coupling strategy.

Initially, the iodo group can be selectively coupled with a pyridine boronic acid or a related derivative to form a bipyridine scaffold. Subsequently, the less reactive bromo group can undergo a second Suzuki-Miyaura coupling with another aryl or heteroaryl boronic acid to furnish a terpyridine system. This stepwise approach offers a high degree of control over the final structure, allowing for the synthesis of unsymmetrical terpyridines with diverse substitution patterns.

Table 1: Regioselective Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | (2-Bromo-6-(pyridin-3-yl)pyridin-4-yl)boronic acid |

| (2-Bromo-6-(pyridin-3-yl)pyridin-4-yl)boronic acid | Phenylboronic acid | Pd(dppf)Cl₂ | (2-Phenyl-6-(pyridin-3-yl)pyridin-4-yl)boronic acid |

Access to Polyfunctionalized Pyridines

The presence of three distinct reactive sites—the boronic acid, the bromo group, and the iodo group—on this compound provides a platform for the synthesis of highly functionalized pyridine derivatives. The order of reactions can be tailored to achieve the desired substitution pattern.

For instance, a Suzuki-Miyaura coupling can be performed first at the iodo position, followed by a different cross-coupling reaction, such as a Sonogashira or Stille coupling, at the bromo position. Finally, the boronic acid group can be converted into other functional groups, such as a hydroxyl or an amino group, through established methodologies. This sequential functionalization allows for the precise installation of multiple, different substituents onto the pyridine ring, leading to a wide array of complex molecules that would be challenging to synthesize through other routes.

Construction of C-Nucleosides and Analogues

In the synthesis of C-nucleosides, which are important as potential antiviral and anticancer agents, this compound can serve as a key precursor to the heterocyclic base. A common strategy involves a palladium-catalyzed Heck coupling reaction between a protected glycal (an unsaturated sugar derivative) and an aryl or heteroaryl halide.

The more reactive iodo-substituent of a derivative of this compound can undergo a Heck coupling with a protected deoxyribose glycal. semanticscholar.org This reaction forms the crucial carbon-carbon bond between the sugar moiety and the pyridine ring. Subsequent chemical modifications can then be performed on the bromo- and boronic acid functionalities to generate a library of C-nucleoside analogues with diverse biological activities.

Table 2: Heck Coupling for C-Nucleoside Synthesis

| Pyridine Derivative | Glycal | Catalyst | Product |

|---|---|---|---|

| 2-Bromo-4-borono-6-iodopyridine derivative | TBS-protected deoxyribose glycal | Pd(OAc)₂ | Protected 2-bromo-4-boronopyridin-6-yl C-deoxyribonucleoside |

Integration into Pharmaceutical Scaffolds and Agrochemicals

The pyridine core is a prevalent scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals. This compound serves as a valuable intermediate for the synthesis of such molecules. For example, various kinase inhibitors, a class of anticancer drugs, feature substituted pyridine cores.

The ability to selectively functionalize the 2-, 4-, and 6-positions of the pyridine ring allows for the systematic exploration of the structure-activity relationship (SAR) of a potential drug candidate. By introducing different substituents at these positions through sequential cross-coupling reactions, medicinal chemists can fine-tune the pharmacological properties of the molecule to enhance its potency and selectivity. The bromo- and iodo-substituents can also act as bioisosteres for other groups or as reactive handles for late-stage functionalization.

Contributions to Materials Science and Supramolecular Chemistry

In materials science, highly conjugated organic molecules with specific electronic and photophysical properties are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The terpyridine ligands derived from this compound are excellent candidates for the construction of such materials due to their ability to coordinate with metal ions and form stable, luminescent complexes.

Furthermore, the boronic acid functionality can participate in the formation of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). nih.govnih.gov These porous materials have applications in gas storage, catalysis, and sensing. By incorporating the this compound unit into these frameworks, it is possible to create materials with tailored properties, where the pyridine nitrogen atoms can act as binding sites for metal ions or as catalytic centers. The bromo- and iodo-substituents can also be used for post-synthetic modification of the framework, further expanding its functional diversity.

Mechanistic Investigations and Reactivity Profiles

Understanding the Reaction Pathways of Suzuki-Miyaura Coupling with Halogenated Pyridylboronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.netyoutube.com The general mechanism involves a catalytic cycle with a palladium complex, comprising three key steps: oxidative addition, transmetalation, and reductive elimination. rrjournals.comlibretexts.orgchemrxiv.org For heteroaryl compounds like (2-Bromo-6-iodopyridin-4-yl)boronic acid, specific mechanistic considerations come into play, particularly concerning the role of the pyridine (B92270) nitrogen and the nature of the halogen substituents.

The nitrogen atom in the pyridine ring can significantly influence the outcome of the Suzuki-Miyaura coupling. Its Lewis basic character allows it to coordinate with the palladium catalyst. This interaction can be detrimental, leading to catalyst inhibition or deactivation, a phenomenon particularly well-documented for 2-substituted pyridines. nih.govrsc.org For 4-pyridylboronic acids, direct chelation to the metal center involved in the catalytic cycle is less likely compared to 2-pyridyl isomers. However, the nitrogen atom's electron-withdrawing nature affects the electronic properties of the entire pyridine ring, influencing the transmetalation step. researchgate.net In some cases, the pyridine nitrogen has been observed to be crucial for side reactions like imine hydrolysis when present elsewhere in the coupling partners. mdpi.com The development of highly active catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) has been a key strategy to overcome the challenges associated with the coupling of nitrogen-containing heterocycles by promoting the desired catalytic cycle over inhibitory pathways. wikipedia.orgorganic-chemistry.org

The catalytic cycle for the coupling of this compound begins with the oxidative addition of an organohalide (e.g., an aryl bromide) to a Pd(0) complex. libretexts.orgyonedalabs.com This step, often rate-determining, forms a Pd(II) intermediate. libretexts.org The reactivity of the organohalide typically follows the order I > OTf > Br > Cl. libretexts.org

The subsequent step is transmetalation , where the organic group from the boron reagent is transferred to the palladium(II) complex. rrjournals.comwikipedia.org This process requires the presence of a base, which activates the boronic acid by converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻). wikipedia.org The precise mechanism of transfer from the boronate to the palladium center is complex but is a critical step for the formation of the di-organopalladium(II) intermediate. chemrxiv.orgwikipedia.org The efficiency of this step can be hampered for electron-deficient heteroaryl boron derivatives. nih.gov

Finally, reductive elimination occurs from the di-organopalladium(II) complex. rrjournals.comlibretexts.org In this step, the two organic groups are coupled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgyonedalabs.com This step is generally promoted by bulky ligands on the palladium center. wikipedia.orgyonedalabs.com

| Step | Description | Key Species | Influencing Factors |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner. | Pd(0), Organohalide (R-X), Pd(II) complex (R-Pd-X) | Nature of halide (I > Br > Cl), electron-rich ligands. libretexts.orgyonedalabs.com |

| Transmetalation | The pyridyl group is transferred from the boronate to the Pd(II) complex. | Pyridylboronate, R-Pd-X, Base | Base strength, electronic nature of the pyridyl ring. nih.govwikipedia.org |

| Reductive Elimination | The two organic groups couple to form the product and regenerate the Pd(0) catalyst. | Di-organopalladium(II) complex | Bulky ligands, electronic properties of coupled groups. wikipedia.orgyonedalabs.com |

Studies on the Protodeboronation Mechanism of Pyridylboronic Acids

Protodeboronation is a common and detrimental side reaction in processes involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org The susceptibility of pyridylboronic acids to this decomposition pathway is highly dependent on the position of the boronic acid group, pH, and the presence of substituents. wikipedia.orged.ac.ukmanchester.ac.uk

The stability of pyridylboronic acids is profoundly influenced by the pH of the medium. Detailed kinetic studies have revealed distinct pH-rate profiles for different isomers. ed.ac.ukmanchester.ac.ukresearchgate.netnih.gov 2-Pyridylboronic acids are notoriously unstable and undergo rapid protodeboronation, particularly at neutral pH. ed.ac.ukmanchester.ac.ukresearchgate.netnih.gov This instability arises from a mechanism involving a zwitterionic intermediate that facilitates the fragmentation of the C-B bond. wikipedia.orgnih.gov

In stark contrast, 3- and 4-pyridylboronic acids are significantly more stable. ed.ac.ukmanchester.ac.uk For these isomers, the zwitterionic fragmentation pathway is not accessible. As a result, they exhibit very slow protodeboronation rates across a wide pH range. ed.ac.ukacs.org this compound, being a 4-pyridyl derivative, is expected to share this characteristic of high relative stability against protodeboronation compared to its 2-pyridyl counterparts.

| Pyridylboronic Acid Isomer | Relative Stability | Mechanism of Rapid Protodeboronation | Optimal pH for Stability |

|---|---|---|---|

| 2-Pyridyl | Low (t0.5 ≈ 25-50 s at pH 7, 70 °C) ed.ac.ukmanchester.ac.uk | Fragmentation of a zwitterionic intermediate. wikipedia.orgnih.gov | Acidic or strongly basic conditions. wikipedia.org |

| 3-Pyridyl | High (t0.5 > 1 week at pH 12, 70 °C) ed.ac.ukmanchester.ac.uk | Does not proceed via a reactive zwitterion. | Stable across a broad pH range. |

| 4-Pyridyl | High (t0.5 > 1 week at pH 12, 70 °C) ed.ac.ukmanchester.ac.uk | Does not proceed via a reactive zwitterion. | Stable across a broad pH range. |

In addition to simple hydrolysis, pyridylboronic acids can undergo more complex decomposition pathways. When the pH of the solution is close to the pKa of the boronic acid (typically in the range of pH = pKa ± 1.6), significant concentrations of both the neutral boronic acid and its anionic boronate form coexist. ed.ac.ukmanchester.ac.uknih.gov Under these conditions, bimolecular reactions can occur, leading to self-catalysis or autocatalysis of the protodeboronation process. ed.ac.uknih.govnih.gov Furthermore, sequential disproportionation reactions can take place, converting the boronic acid into borinic acid (R₂BOH) and subsequently to a borane (B79455) (R₃B). ed.ac.ukmanchester.ac.ukcore.ac.uk These competing processes can complicate reaction profiles and reduce the efficiency of desired transformations like Suzuki-Miyaura coupling.

The stability of the carbon-boron bond is sensitive to the electronic effects of other substituents on the pyridine ring. The bromo and iodo groups on the this compound molecule are electron-withdrawing. Studies on substituted arylboronic acids have shown that electron-withdrawing groups tend to attenuate the rate of base-catalyzed protodeboronation. ed.ac.uk This effect is attributed to the stabilization of the C-B bond by reducing the electron density on the carbon atom attached to the boron, making it less susceptible to protonolysis. Therefore, the presence of two halogen substituents is expected to enhance the inherent stability of the 4-pyridylboronic acid moiety against protodeboronation compared to an unsubstituted 4-pyridylboronic acid.

Competitive Reactivity of Bromine vs. Iodine in this compound

In palladium-catalyzed cross-coupling reactions, the general trend for halogen reactivity follows the order I > Br > Cl > F. This selectivity is primarily attributed to the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds, where the C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst than the C-Br bond. rsc.org

For this compound, the C-I bond at the 6-position is expected to be significantly more reactive than the C-Br bond at the 2-position. This intrinsic reactivity difference typically allows for selective functionalization at the C-6 position while leaving the C-2 bromine atom intact for subsequent transformations. This hierarchical reactivity is a cornerstone of modern synthetic strategy, enabling the sequential and site-selective introduction of different substituents onto the pyridine core.

The general mechanism for a Suzuki-Miyaura coupling reaction, a common application for this type of molecule, involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The initial and often rate-determining step, oxidative addition, is where the palladium(0) catalyst inserts into the carbon-halogen bond. Due to the lower bond energy, the palladium catalyst will preferentially insert into the C-I bond over the C-Br bond.

Table 1: General Reactivity Trend of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Carbon-Halogen Bond | Relative Reactivity |

| Iodine | C-I | Highest |

| Bromine | C-Br | Intermediate |

| Chlorine | C-Cl | Lower |

| Fluorine | C-F | Lowest |

Kinetic vs. Thermodynamic Control in Halogen Exchange and Coupling Reactions

The concepts of kinetic and thermodynamic control are crucial for understanding the product distribution in reactions with multiple competing pathways. libretexts.orgwikipedia.org

Kinetic Control: Under kinetic control, the product that is formed the fastest will be the major product. This is typically observed at lower reaction temperatures where the reactions are irreversible. The kinetic product is formed via the pathway with the lowest activation energy. libretexts.org

Thermodynamic Control: Under thermodynamic control, the most stable product will be the major product. This is favored at higher temperatures where the reaction pathways are reversible, allowing for equilibrium to be established. wikipedia.org

In the context of cross-coupling reactions of this compound, the reaction is generally under kinetic control. The significantly lower activation energy for the oxidative addition at the C-I bond compared to the C-Br bond leads to the preferential formation of the product coupled at the 6-position.

It is conceivable, though less common, that under certain forcing conditions or with specific catalyst systems, a thermodynamically more stable product could be favored, potentially involving halogen exchange or isomerization. However, for most standard cross-coupling protocols, the kinetic product resulting from C-I bond activation is expected to be the exclusive or major product.

Role of Additives and Catalytic Systems in Enhancing Reactivity and Selectivity

While the intrinsic reactivity of the C-I bond dominates, the choice of the catalytic system, including the palladium source, ligands, and additives, can further enhance the selectivity and efficiency of the reaction. These components can influence the rates of the elementary steps in the catalytic cycle and can sometimes even be used to invert the "natural" selectivity. nih.gov

The ligand bound to the palladium center plays a pivotal role in modulating the catalyst's reactivity and selectivity. tcichemicals.comcfmot.de Electron-rich and sterically bulky phosphine ligands, for instance, can promote the rate of oxidative addition and reductive elimination. tcichemicals.com In some cases, highly sterically hindered ligands have been shown to favor coupling at a less reactive position, although this is less common when there is a significant intrinsic reactivity difference, such as that between iodine and bromine. nih.gov

Additives, such as bases and salts, are also critical components of the reaction mixture. The base is required to activate the boronic acid for the transmetalation step. The choice of base can influence the reaction rate and, in some instances, the selectivity. Furthermore, certain additives can act as catalyst stabilizers or promoters. For example, the presence of specific salts has been shown to modulate the activity of palladium nanoparticles and influence site-selectivity in the cross-coupling of dihalogenated heteroarenes. acs.org

In studies on related dihalopyridines, it has been demonstrated that the palladium-to-ligand ratio can be a critical factor in determining the active catalytic species (mononuclear, clusters, or nanoparticles), which in turn can dictate the regiochemical outcome of the reaction. acs.org While mononuclear palladium catalysts often follow the expected reactivity trends, palladium clusters or nanoparticles can exhibit different selectivities. nih.govacs.org

Table 2: Influence of Catalytic System Components on Cross-Coupling Reactions

| Component | Role | Potential Impact on this compound Reactions |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Different precursors can lead to different active catalyst species. |

| Ligands (e.g., Phosphines) | Modulate electronic and steric properties of the catalyst. | Can enhance reaction rates and selectivity for C-I coupling. Bulky ligands may influence selectivity. tcichemicals.comcfmot.de |

| Base | Activates the boronic acid for transmetalation. | Choice of base can affect reaction efficiency and potentially selectivity. |

| Additives (e.g., Salts) | Can stabilize the catalyst or alter its aggregation state. | May be used to fine-tune reactivity and selectivity. acs.org |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of (2-Bromo-6-iodopyridin-4-yl)boronic acid at a molecular level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a standard method for investigating the properties of organoboron compounds due to its balance of accuracy and computational cost. For this compound, DFT calculations are used to determine the optimized ground-state geometry, providing precise predictions of bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP are commonly employed for these types of calculations. researchgate.net

Beyond the ground state, DFT is crucial for mapping out potential energy surfaces of reactions involving this boronic acid. By locating and characterizing transition states, chemists can calculate activation energies and gain a deeper understanding of reaction kinetics. mdpi.com This is particularly important in predicting the outcomes of transformations like the Suzuki-Miyaura cross-coupling reaction. researchgate.netillinois.edu

Below is a representative table illustrating the type of geometric parameters that can be obtained from DFT calculations for a molecule like this compound.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-Br | ~1.89 Å |

| C-I | ~2.09 Å | |

| C-B | ~1.56 Å | |

| B-O | ~1.37 Å | |

| Bond Angle | Br-C-C | ~121° |

| I-C-C | ~120° | |

| C-C-B | ~122° | |

| O-B-O | ~118° | |

| Note: These are typical, illustrative values for related compounds and not experimentally determined data for this compound. |

The presence of two different halogen atoms (bromo and iodo) on the pyridine (B92270) ring of this compound introduces questions of selectivity in cross-coupling reactions. DFT calculations can predict both regioselectivity and chemoselectivity by analyzing the electronic properties of the molecule and the energetics of competing reaction pathways.

Chemoselectivity in palladium-catalyzed reactions is often dictated by the relative ease of oxidative addition at the C-Br versus the C-I bond. Computational studies consistently show that the C-I bond is weaker and more readily undergoes oxidative addition than the C-Br bond. illinois.edu Frontier Molecular Orbital (FMO) analysis, a component of DFT studies, can further illuminate reactivity. nih.gov The Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the pyridine ring, with significant contributions from the carbon atoms bonded to the halogens, indicating these sites are susceptible to nucleophilic attack or oxidative addition. Studies on other bromo-chloro-iodopyridines have shown that Pd-catalyzed cross-coupling reactions can proceed chemoselectively at the position of the bromine or iodine, depending on the specific reaction conditions and catalytic system. rsc.org

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can provide critical insights into:

Solvent Effects: The interaction of the boronic acid group with solvent molecules (e.g., water, dioxane) can significantly influence its reactivity. MD can model the solvation shell around the molecule, revealing how solvent organization affects the accessibility of the reactive sites.

Conformational Analysis: The boronic acid group can rotate relative to the pyridine ring. MD simulations can explore the conformational landscape of the molecule, identifying the most stable rotamers and the energy barriers between them in solution. This is crucial as the conformation can impact participation in reactions and intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by intermolecular forces. Computational methods are used to analyze these interactions and predict crystal structures.

A defining characteristic of boronic acids is their propensity to form strong hydrogen bonds. In the solid state, boronic acids typically form dimeric structures where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of the closely related (6-bromopyridin-3-yl)boronic acid reveals this characteristic dimer formation. researchgate.netnih.gov In addition to the dimer motif, the pyridine nitrogen atom can act as a hydrogen bond acceptor, allowing for the formation of extended hydrogen-bonded networks that link the dimers together. researchgate.net These interactions dictate the crystal packing and influence the material's physical properties, such as solubility and melting point. Computational studies can quantify the strength of these hydrogen bonds. nih.gov

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Boronic Acid Dimer | O-H | O (of another boronic acid) | 9 - 11 |

| Pyridine Interaction | O-H | N (of pyridine ring) | 4 - 6 |

| Halogen Bonding | C-I | N/O | 2 - 4 |

| Note: These are representative energy ranges for the specified types of non-covalent interactions. |

Computational Modeling of Catalytic Cycles Involving this compound

This compound is primarily used as a building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Computational modeling is indispensable for elucidating the complex, multi-step mechanism of these catalytic cycles.

DFT calculations are used to model each elementary step of the cycle:

Oxidative Addition: A low-valent palladium catalyst inserts into the C-I or C-Br bond. Calculations can determine the relative energy barriers for these two competing pathways. mdpi.com

Transmetalation: The boronic acid (typically as a boronate anion formed with a base) transfers its organic group to the palladium center. This is often the rate-determining step, and computational models can clarify the structure of the key transition state. researchgate.net

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, regenerating the catalyst and forming the final product.

By calculating the free energy profile of the entire catalytic cycle, researchers can identify bottlenecks, understand the role of ligands and bases, and rationally design improved catalytic systems for reactions involving this specific substrate. researchgate.netmdpi.com

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (2-Bromo-6-iodopyridin-4-yl)boronic acid, ¹H and ¹³C NMR would be standard methods to confirm its constitution.

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring. Due to the substitution pattern, these protons are not equivalent and would appear as singlets or very finely split doublets, depending on the solvent and resolution. The chemical shifts of these protons are influenced by the electronegativity and positioning of the bromine, iodine, and boronic acid groups. The protons of the hydroxyl groups on the boronic acid moiety often appear as a broad singlet, and its position can vary depending on concentration, solvent, and temperature; it may also exchange with deuterium (B1214612) in deuterated solvents like D₂O.

In a patent describing the synthesis of this compound, the ¹H NMR spectrum was recorded in DMSO-d₆, a common solvent for NMR analysis. The reported chemical shifts confirm the structure.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 8.08 | s (singlet) |

| Pyridine-H | 7.96 | s (singlet) |

| B(OH)₂ | 8.54 | s (singlet, broad) |

Data interpreted from patent literature describing the compound's synthesis.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The spectrum would show five distinct signals for the pyridine ring carbons and a signal for the carbon atom bonded to the boron atom, which can sometimes be broadened or have a lower intensity.

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used.

The analysis of boronic acids by mass spectrometry can sometimes be complex due to their tendency to form adducts or dehydrate. However, under appropriate conditions, the mass spectrum would be expected to show a molecular ion peak (or a protonated molecule peak, [M+H]⁺, in positive ion mode) corresponding to its molecular weight. A crucial feature in the mass spectrum would be the characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which provides a definitive signature for the presence of a single bromine atom in the molecule.

Synthetic procedures documented in patent literature confirm the compound's identity using Liquid Chromatography-Mass Spectrometry (LC-MS), verifying the expected mass.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₄BBrINO₂ |

| Molecular Weight | 327.71 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z | ~328.7 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions.

As of now, there are no publicly available crystal structures for this compound in crystallographic databases. However, a crystallographic analysis would reveal important structural details. Boronic acids are known to form intricate hydrogen-bonding networks in the solid state, often leading to the formation of dimers or larger polymeric structures. An X-ray analysis of this compound would precisely map the geometry of the pyridine ring, the C-Br, C-I, and C-B bond lengths, and the conformation of the boronic acid group. It would also detail how the molecules pack together in the crystal lattice through hydrogen bonds involving the boronic acid hydroxyl groups and potential halogen bonding involving the bromine and iodine atoms.

Chromatographic Techniques for Purification and Analysis of Complex Reaction Mixtures

Chromatographic methods are essential for both the purification of this compound after its synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acid modifier (such as formic acid or trifluoroacetic acid), would be employed. The compound's purity would be determined by integrating the area of its corresponding peak in the chromatogram.

Column Chromatography is the standard method for purification on a preparative scale. Following a synthetic reaction, the crude product would be purified using silica (B1680970) gel column chromatography. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol, would be used to elute the desired compound from the column, separating it from starting materials, by-products, and other impurities. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) .

Future Directions and Research Outlook

Development of Greener Synthetic Routes for (2-Bromo-6-iodopyridin-4-yl)boronic Acid

The current synthesis of functionalized pyridinylboronic acids often relies on methods like halogen-metal exchange followed by borylation. arkat-usa.orgorgsyn.org These processes can involve organometallic reagents that require stringent anhydrous and low-temperature conditions, and may generate significant waste. Future efforts will likely concentrate on developing more environmentally benign synthetic pathways. This includes exploring catalytic C-H borylation, which offers an atom-economical alternative by directly converting a C-H bond to a C-B bond, thus avoiding the pre-functionalization of the pyridine (B92270) ring with a halogen. arkat-usa.orgmdpi.com

Furthermore, the principles of green chemistry, such as the use of safer solvents, reduced energy consumption, and minimizing derivatization steps, will be integral to new synthetic designs. mdpi.com The ultimate goal is to develop a synthesis that is not only efficient and high-yielding but also sustainable and scalable.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

A significant challenge and area of opportunity for this compound lies in the selective functionalization of the bromo and iodo substituents. The differential reactivity of C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is well-established (reactivity order: I > Br > Cl). nih.govwwjmrd.com However, achieving high selectivity can be influenced by the catalyst system, ligands, and reaction conditions. nih.govacs.orgnih.gov

Future research will focus on the design and application of novel catalytic systems that can precisely control which halogen participates in the reaction. This could involve:

Ligand-controlled selectivity: Developing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can tune the steric and electronic properties of the palladium catalyst to favor reaction at either the C-Br or C-I bond, potentially even reversing the "innate" selectivity. nsf.govacs.org

Catalyst speciation: Investigating how different palladium species (mononuclear, clusters, or nanoparticles) influence site-selectivity in dihalogenated heteroarenes. nih.govacs.org

Alternative metal catalysts: Exploring catalysts based on less expensive and more abundant metals like nickel or copper, which may offer different selectivity profiles. researchgate.net

The ability to predictably and selectively functionalize either the bromo or iodo group would significantly enhance the value of this compound as a versatile synthetic intermediate.

Expansion of Applications in Multi-Step Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy in organic synthesis. Boronic acids are excellent partners in such transformations. nih.gov Future applications for this compound could involve its incorporation into novel multi-step cascade sequences.

For instance, a one-pot reaction could be envisioned where the boronic acid first participates in a Suzuki-Miyaura coupling, followed by a subsequent cross-coupling reaction at one of the halogenated positions. acs.org This approach would rapidly build molecular complexity from a single, highly functionalized starting material. The development of palladium-catalyzed cascade reactions of ketonitriles with arylboronic acids to synthesize pyridines showcases the potential for boronic acids in complex, one-pot transformations. nih.gov Research in this area would focus on designing reaction sequences that are compatible with the various reactive sites on the molecule and developing catalytic systems that can mediate multiple distinct transformations.

Design of this compound Derivatives for Specific Chemical Biology Applications

Boronic acids have gained significant attention in chemical biology, particularly in the design of sensors and probes for biologically relevant molecules. researchgate.netnih.govresearchgate.net The boronic acid moiety can reversibly bind with 1,2- and 1,3-diols, a common feature in saccharides. rsc.orgnih.govmdpi.com This property has been exploited to create fluorescent sensors for glucose and other carbohydrates. nih.govbohrium.com

Future work could involve designing derivatives of this compound for such applications. By attaching fluorophores or other reporter groups to the pyridine core via selective cross-coupling at the bromo or iodo positions, it would be possible to create a new class of sensors. The electronic properties of the substituted pyridine ring could be tuned to modulate the pKa of the boronic acid, potentially leading to sensors that operate effectively at physiological pH. acs.org These derivatives could find applications in diagnostics, bioimaging, and the study of carbohydrate-mediated biological processes. mdpi.combohrium.combath.ac.uk

| Potential Application Area | Design Strategy | Target Analyte Example |